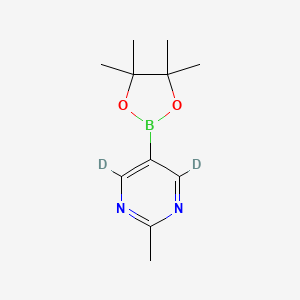
2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)((2)H)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-4,6-dideutero-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a boronic ester derivative of pyrimidine. This compound is notable for its incorporation of deuterium atoms, which can be useful in various scientific applications, including studies involving isotopic labeling and reaction mechanisms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4,6-dideutero-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine ring, which is then functionalized with a boronic ester group.
Deuteration: The incorporation of deuterium atoms is achieved through specific deuteration reactions, often using deuterated reagents or solvents.
Boronic Ester Formation: The boronic ester group is introduced via a reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the availability of deuterated reagents on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
2-methyl-4,6-dideutero-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst, forming carbon-carbon bonds.
Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol or phenol.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium acetate, used to facilitate reactions.
Oxidizing Agents: For oxidation reactions, common agents include hydrogen peroxide or sodium periodate.
Major Products
Coupling Products: Resulting from Suzuki-Miyaura coupling.
Alcohols/Phenols: From oxidation of the boronic ester group.
Substituted Pyrimidines: From nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-methyl-4,6-dideutero-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has several applications in scientific research:
Isotopic Labeling: The deuterium atoms make it useful for tracing reaction pathways and studying reaction mechanisms.
Medicinal Chemistry: Potential use in the development of pharmaceuticals, particularly in the design of enzyme inhibitors or receptor ligands.
Material Science: Used in the synthesis of conjugated polymers and other advanced materials.
Wirkmechanismus
The mechanism of action for 2-methyl-4,6-dideutero-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine largely depends on its application:
In Catalysis: Acts as a boronic ester in Suzuki-Miyaura coupling, where it forms a complex with the palladium catalyst, facilitating the formation of carbon-carbon bonds.
In Biological Systems: When used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access and inhibiting enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzaldehyde
- 1-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Uniqueness
The incorporation of deuterium atoms in 2-methyl-4,6-dideutero-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine distinguishes it from other boronic esters. This isotopic labeling provides unique advantages in research applications, particularly in studying reaction mechanisms and pathways.
Eigenschaften
Molekularformel |
C11H17BN2O2 |
|---|---|
Molekulargewicht |
222.09 g/mol |
IUPAC-Name |
4,6-dideuterio-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
InChI |
InChI=1S/C11H17BN2O2/c1-8-13-6-9(7-14-8)12-15-10(2,3)11(4,5)16-12/h6-7H,1-5H3/i6D,7D |
InChI-Schlüssel |
COBZMDPXIDGRHY-QFIQSOQBSA-N |
Isomerische SMILES |
[2H]C1=C(C(=NC(=N1)C)[2H])B2OC(C(O2)(C)C)(C)C |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















